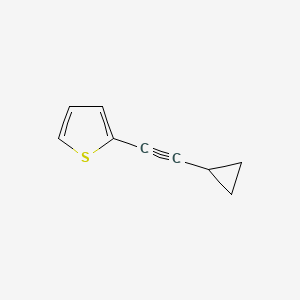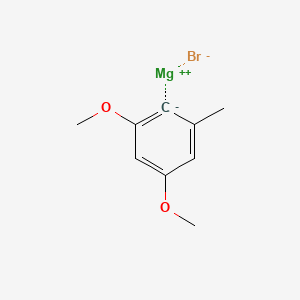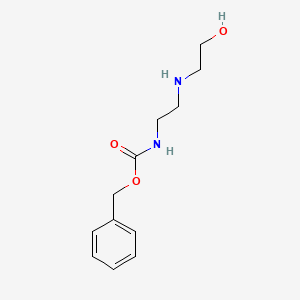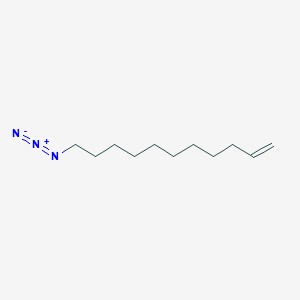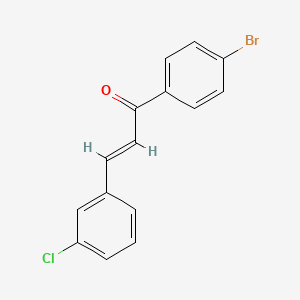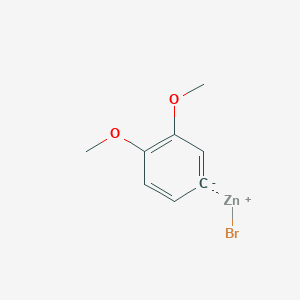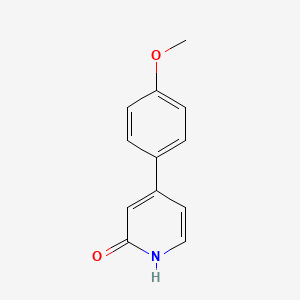
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% (2-HMPP) is a synthetic compound that has been widely used in the scientific research field for a variety of applications. It is a heterocyclic compound containing a nitrogen atom in the ring. 2-HMPP is a colorless, crystalline powder with a melting point of 110-113°C and a boiling point of 230-232°C. It is soluble in water, ethanol, and acetone, and insoluble in ether.
Mécanisme D'action
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% acts as a proton donor and acceptor, which allows it to interact with other molecules. It can form hydrogen bonds with other molecules, which can facilitate the formation of stable complexes. Additionally, 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% can interact with metal ions, allowing it to act as a chelating agent.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Additionally, 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is widely available. It is also relatively stable and can be stored at room temperature. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, there are some limitations to using 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% in lab experiments. It is a relatively volatile compound and can easily evaporate, making it difficult to work with in certain experiments. Additionally, it can react with other compounds, making it difficult to isolate it from reaction mixtures.
Orientations Futures
There are a variety of potential future directions for the use of 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% in scientific research. It could be used as a starting material for the synthesis of other heterocyclic compounds, such as pyrrole and indole derivatives. Additionally, it could be used as a reagent in the synthesis of fluorescent dyes and as a catalyst in the synthesis of polymers. Furthermore, it could be used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, and as an inhibitor of the growth of certain cancer cells. Finally, it could be used as an anti-inflammatory and antioxidant agent.
Méthodes De Synthèse
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% can be synthesized through a variety of methods. The most common method is the condensation of 4-methoxyphenol with pyridine in the presence of sulfuric acid. The reaction is carried out at room temperature and the product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has been widely used in various scientific research applications. It has been used as an intermediate for the synthesis of various heterocyclic compounds, such as pyridine derivatives, quinolines, and indoles. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. In addition, 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has been used as a reagent in the synthesis of fluorescent dyes and as a catalyst in the synthesis of polymers.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHWWGJIYFJMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449245 |
Source


|
| Record name | 4-(4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442682-57-7 |
Source


|
| Record name | 4-(4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



